molecular formula C19H18N6O2 B5543811 5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide

Cat. No. B5543811
M. Wt: 362.4 g/mol
InChI Key: DYBQKRKMYPEASK-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide, also known as MTMEAI, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Indole-Benzimidazole Derivatives: Research by Wang et al. (2016) explored the synthesis of indole-benzimidazole derivatives, including 5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide. These compounds were created by condensing indole carboxylic acids with substituted o-phenylenediamines, showcasing the chemical versatility of this compound (Wang et al., 2016).

Medical Research

  • Potential Antiallergy Agents

    A study by Unangst et al. (1989) identified a series of novel indolecarboxamidotetrazoles, including this compound, as potential antiallergy agents. These compounds were found to inhibit the release of histamine from basophilic leukocytes in allergic donors, suggesting therapeutic potential in allergy treatment (Unangst et al., 1989).

  • In Vitro Effects on Interleukin Release
    alloantigens. The compound was found to be a weak inhibitor of IL-1 and IL-2 release, indicating its potential influence on immune response mechanisms (Gilbertsen et al., 1989).

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

properties

IUPAC Name

5-methoxy-1-methyl-N-[(1-phenyltetrazol-5-yl)methyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-24-16-9-8-15(27-2)10-13(16)11-17(24)19(26)20-12-18-21-22-23-25(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBQKRKMYPEASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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